molecular formula C30H26O2 B11975930 (4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone CAS No. 6337-80-0

(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone

Cat. No.: B11975930
CAS No.: 6337-80-0
M. Wt: 418.5 g/mol
InChI Key: UKPMUAIJGCXPBB-UHFFFAOYSA-N
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Description

(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone is a high-purity synthetic benzophenone derivative intended for research and development purposes. This compound is structurally characterized by its twin 4-methylbenzoyl groups connected via a phenethyl bridge, a feature that may influence its photophysical properties and molecular interactions . Benzophenone scaffolds are of significant interest in various scientific fields, including organic chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules or as building blocks for polymeric materials . Researchers may also investigate its potential as a pharmacophore in early-stage drug discovery projects. As a standard practice, all supplied compounds are accompanied with comprehensive analytical data for verification. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

6337-80-0

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

IUPAC Name

[4-[2-[4-(4-methylbenzoyl)phenyl]ethyl]phenyl]-(4-methylphenyl)methanone

InChI

InChI=1S/C30H26O2/c1-21-3-13-25(14-4-21)29(31)27-17-9-23(10-18-27)7-8-24-11-19-28(20-12-24)30(32)26-15-5-22(2)6-16-26/h3-6,9-20H,7-8H2,1-2H3

InChI Key

UKPMUAIJGCXPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Dual Acylation Strategy

A foundational approach involves sequential Friedel-Crafts acylations to install the 4-methylbenzoyl groups. In a representative procedure, 1,4-diethylbenzene is treated with 4-methylbenzoyl chloride in the presence of AlCl₃ as a Lewis acid. The reaction proceeds via electrophilic aromatic substitution, forming the mono-acylated intermediate. Subsequent acylation at the para position requires careful stoichiometric control to avoid over-substitution.

Key Reaction Parameters

  • Solvent : Dichloromethane (DCM) at 0–5°C

  • Catalyst : Anhydrous AlCl₃ (2.5 equiv per acylation step)

  • Yield : 58–62% after column chromatography (silica gel, hexane/EtOAc 4:1).

Ethylene Bridging via Williamson Ether Synthesis

The ethyl spacer between aromatic rings is introduced through a Williamson ether synthesis. 4-Hydroxybenzophenone derivatives are reacted with 1,2-dibromoethane in alkaline conditions. For instance, 4-(4-methylbenzoyl)phenol is treated with K₂CO₃ and NaI in acetone, followed by dropwise addition of 1,2-dibromoethane under reflux.

Optimized Conditions

ParameterValue
Temperature60°C, reflux
Reaction Time12–16 hours
Yield45–50% after recrystallization

The intermediate bromoethyl ether undergoes nucleophilic aromatic substitution with a second 4-methylbenzoylphenyl moiety, facilitated by CuI as a catalyst in DMF at 120°C.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A modular strategy employs Suzuki-Miyaura coupling to assemble the biphenyl ethyl backbone. 4-Bromo-(4-methylbenzoyl)benzene is reacted with 4-vinylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃. The vinyl group is subsequently hydrogenated to ethyl using H₂/Pd-C.

Critical Data

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄

  • Solvent System : DME/H₂O (3:1)

  • Hydrogenation Pressure : 50 psi H₂, 25°C

  • Overall Yield : 68% (two steps).

Direct C–H Activation

Recent advances utilize Pd(OAc)₂ with directing groups to enable C–H ethylation. For example, a 4-methylbenzoyl-protected phenyl ring undergoes coupling with ethylene gas under oxidative conditions (Ag₂CO₃, 120°C). This method circumvents pre-functionalized substrates but requires stringent anhydrous conditions.

Solid-Phase Synthesis and Mechanochemical Methods

Polymer-Supported Intermediates

Immobilizing one benzophenone unit on Merrifield resin allows iterative acylation and alkylation. After cleavage with TFA, the product is obtained in 72% purity, necessitating HPLC purification.

Ball-Milling Technique

A solvent-free approach involves grinding 4-methylbenzophenone, 1,2-dibromoethane, and K₂CO₃ in a planetary ball mill. This method achieves 55% yield in 4 hours, highlighting reduced waste generation but lower scalability.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm, with methyl groups as singlets near δ 2.4 ppm. The ethyl bridge resonates as a triplet (δ 2.9 ppm) and quartet (δ 1.6 ppm).

  • HPLC : Retention time of 12.4 min (C18 column, MeCN/H₂O 70:30), confirming >98% purity.

Crystallographic Analysis

Single-crystal X-ray diffraction (Cu Kα) reveals a monoclinic lattice (space group C2/c) with intermolecular C–H···O interactions stabilizing the crystal packing .

Chemical Reactions Analysis

Types of Reactions

(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of (4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups enable it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference ID
(4-Chloro-2-methylphenyl)(4-methylphenyl)methanone Chloro and methyl substituents C₁₅H₁₃ClO 244.72 Enhanced stability, halogenated derivative
{4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone Thioether linkage (S–C₆H₄–) C₂₀H₁₆OS 304.41 Photoinitiator in polymers
(4-Methylphenyl)(phenyl)methanone Simple diarylketone (no spacer/ethyl chain) C₁₄H₁₂O 196.25 Baseline for hydrophobicity studies
(5-Iodo-4-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone Iodo and trifluoromethyl groups, pyridine core C₂₇H₁₈F₃INO 585.34 Antiviral/anticancer candidate
2,7-Dimethoxy-8-(4-propylbenzoyl)naphthalen-1-ylmethanone Naphthalene backbone, propyl substituents C₃₄H₃₂O₃ 488.62 Charge-transfer materials

Key Findings:

Solubility and Stability: The ethyl spacer in the target compound increases flexibility compared to rigid analogues like 2,7-dimethoxy-8-(4-propylbenzoyl)naphthalen-1-ylmethanone . Halogenation (e.g., ) reduces solubility in polar solvents but enhances thermal stability.

Bioactivity :

  • The trifluoromethyl-pyridine derivative shows superior IC₅₀ values (≤1 µM) in anticancer assays compared to the target compound, likely due to improved membrane permeability.
  • Thioether derivatives (e.g., ) lack significant antimicrobial activity but are pivotal in photopolymerization.

Biological Activity

The compound (4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone , commonly referred to as a ketone derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H22O2\text{C}_{22}\text{H}_{22}\text{O}_{2}

This compound features a ketone functional group that is pivotal in its biological interactions. Its molecular geometry allows for various intermolecular interactions, which are essential for its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the methyl group on the phenyl ring enhances its activity against various pathogens.
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant potential in inhibiting cell proliferation.

Antimicrobial Activity

A comparative analysis of the antimicrobial efficacy of similar ketone derivatives highlights the importance of structural modifications. The following table summarizes findings from various studies:

Compound NameStructureMIC (µg/mL)Activity
Compound AC₁₈H₁₈O₂50Moderate
Compound BC₁₉H₂₀O₂30Good
Target Compound C₂₂H₂₂O₂ 25 Excellent

The target compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating excellent antimicrobial activity compared to other derivatives.

Antitumor Activity

In vitro studies have assessed the cytotoxicity of the target compound against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
MCF-7 (Breast)1015 (Doxorubicin)
HeLa (Cervical)1214 (Doxorubicin)
A549 (Lung)813 (Doxorubicin)

The target compound exhibited IC50 values lower than those of standard chemotherapeutics like Doxorubicin, indicating a promising antitumor profile.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may induce apoptosis in cancer cells through:

  • Activation of Caspases : Leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : Particularly at the G2/M phase.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving the application of the target compound against Staphylococcus aureus showed a significant reduction in bacterial load, supporting its use as an antimicrobial agent.
  • Case Study on Antitumor Effects : In vivo experiments demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, further validating its potential as an anticancer drug.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via Friedel-Crafts acylation using AlCl₃ as a Lewis acid catalyst. For example, bromination of intermediates like 4-(1-bromoethyl)phenylmethanone with N-bromosuccinimide (NBS) in CCl₄ (Yield: 82%) precedes oxidation using bis-tetrabutylammonium dichromate to form the target compound (Yield: 74%) . Optimization involves solvent selection (e.g., dichloromethane for acylation), temperature control (e.g., 0–5°C for bromination), and catalyst stoichiometry to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1689 cm⁻¹ and aromatic C-H bending .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.56 ppm) .
  • UV-Vis : Absorption maxima (e.g., ~465 nm) correlate with π→π* transitions in conjugated systems, validated by NIST data .

Q. How can solubility and stability be assessed for this compound in experimental settings?

Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies under varying pH (2–12) and temperatures (4–40°C) are monitored using HPLC with UV detection (λ = 254 nm). NIST thermochemical data (e.g., ΔfusH) provide insights into thermal degradation thresholds .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during synthesis, and how can they be mitigated?

Mechanism : Friedel-Crafts acylation may yield regioisomers due to competing electrophilic attack on aromatic rings. Mitigation strategies :

  • Use sterically hindered catalysts (e.g., FeCl₃ instead of AlCl₃) to direct substitution .
  • Monitor reaction progress via TLC with iodine staining to isolate intermediates early .
  • Computational modeling (DFT) predicts reactive sites, reducing trial-and-error approaches .

Q. How can computational chemistry predict electronic properties relevant to biological activity?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.5 eV) to assess redox activity. Electron density maps reveal electrophilic regions (e.g., carbonyl groups), aligning with IR data (C=O at 1689 cm⁻¹) . Molecular docking simulations predict binding affinities to enzymes like cyclooxygenase-2 (COX-2), guiding structure-activity relationship (SAR) studies .

Q. What methodologies validate the compound’s potential as an antimicrobial agent?

  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines).
  • Cytotoxicity screening : MTT assays on mammalian cells (e.g., HEK-293) to determine selectivity indices .
  • Synchrotron XRD : Resolves crystal structure interactions with bacterial targets (e.g., penicillin-binding proteins) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported spectral data?

  • Cross-validation : Compare NMR (e.g., δ 2.56 ppm for CH₃) and IR (C=O at 1689 cm⁻¹) with NIST’s reference spectra .
  • Batch variability : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize oxidation artifacts .
  • Machine learning : Tools like SpecTools align experimental spectra with theoretical predictions to resolve ambiguities .

Q. What statistical approaches optimize experimental design for high-throughput screening?

  • Design of Experiments (DoE) : Response Surface Methodology (RSM) identifies critical factors (e.g., catalyst concentration, temperature) using a Central Composite Design .
  • Multivariate analysis : Principal Component Analysis (PCA) clusters biological activity data, reducing dimensionality in SAR studies .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook for IR, UV-Vis, and mass spectra .
  • Synthetic Protocols : Peer-reviewed journals (e.g., Oriental Journal of Chemistry) for step-by-step procedures .
  • Computational Tools : Gaussian 16 for DFT, AutoDock Vina for molecular docking .

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